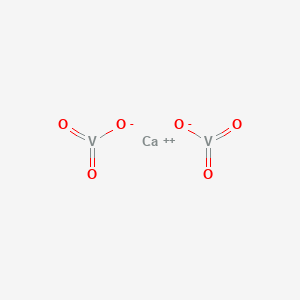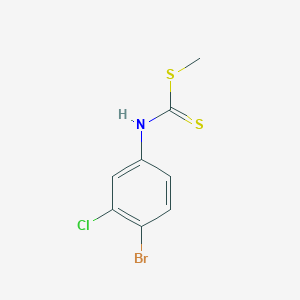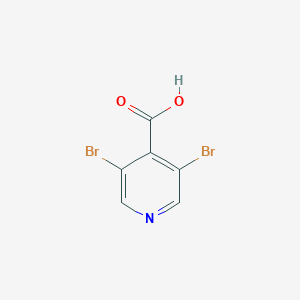
4-(Trifluoromethyl)-dl-phenylalanine
Overview
Description
“4-(Trifluoromethyl)-dl-phenylalanine” is a compound that contains a trifluoromethyl group. This group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen rapid growth in recent years, thanks to the development of new reagents and catalysts . The major strategies used for the construction of carbon–fluorine bonds include fluorination and fluoroalkylation, which introduces a trifluoromethyl, difluoromethyl, or monofluoromethyl group .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)-dl-phenylalanine” can be analyzed using various spectroscopic methods. Vibrational spectra and normal coordinate analysis can provide insights into the structure of trifluoromethyl compounds .Chemical Reactions Analysis
The chemical reactions involving “4-(Trifluoromethyl)-dl-phenylalanine” can be complex. Oxidative trifluoromethylation is one of the most efficient and important approaches for constructing carbon–CF3 bonds . The reaction involves nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)-dl-phenylalanine” can be determined using various methods. Physical properties include color, density, hardness, and melting and boiling points . The chemical properties can be determined by studying its reactivity and the types of chemical bonds it forms .Scientific Research Applications
Antibacterial Activity
The compound has been evaluated for its antibacterial activity. In particular, it has been tested against Mycobacterium tuberculosis , M. avium , and M. kansasii , as well as eight bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) . The compound showed significant antibacterial properties, with many strains being comparable to standard drugs .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial activity. It has been found to inhibit mycobacterial isocitrate lyase, an enzyme that plays a key role in the survival and persistence of mycobacteria during the latent phase of tuberculosis infections .
Use in Pharmaceuticals
The compound is used as an important raw material and intermediate in the synthesis of various pharmaceuticals . Its unique chemical properties make it a valuable component in the development of new drugs .
Use in Agrochemicals
In addition to its use in pharmaceuticals, the compound is also used in the synthesis of agrochemicals . Its unique properties can enhance the effectiveness of these products .
Use in Organic Synthesis
The compound is used as an important raw material and intermediate in organic synthesis . Its unique chemical structure makes it a valuable component in various synthetic processes .
Use in Dye Stuff
The compound is used in the production of dyestuff . Its unique chemical properties can enhance the color and durability of these products .
Safety and Hazards
Safety data sheets provide information on the potential hazards of a chemical. They include details on flammability, skin and eye irritation, and specific target organ toxicity . It’s important to handle “4-(Trifluoromethyl)-dl-phenylalanine” with care, using appropriate personal protective equipment and following safe handling procedures .
Future Directions
properties
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930943 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-dl-phenylalanine | |
CAS RN |
14091-16-8 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

